5,7-Difluoro-4-hydroxy-3-iodoquinoline
Overview
Description
5,7-Difluoro-4-hydroxy-3-iodoquinoline is a useful research compound. Its molecular formula is C9H4F2INO and its molecular weight is 307.03 g/mol. The purity is usually 95%.
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Mechanism of Action
Fluorinated quinolines are a group of compounds that have been the subject of considerable research due to their potential therapeutic applications . They are known to exhibit remarkable biological activity, and some have found applications in medicine . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .
The quinoline ring system is widespread in nature and has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . Many synthetic quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities .
Biochemical Analysis
Biochemical Properties
5,7-Difluoro-4-hydroxy-3-iodoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, acting as an inhibitor or activator depending on the context. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses and functions .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Moreover, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound has been shown to inhibit the activity of certain bacterial enzymes by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial or anti-inflammatory activities . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For example, the compound can inhibit metabolic enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the synthesis and degradation of specific biomolecules, influencing overall metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
5,7-difluoro-3-iodo-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2INO/c10-4-1-5(11)8-7(2-4)13-3-6(12)9(8)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHDZDABYPDQQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C(C2=O)I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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